molecular formula C19H24O3 B15088334 2-Methoxyestrone-13C,d3

2-Methoxyestrone-13C,d3

Katalognummer: B15088334
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: WHEUWNKSCXYKBU-KXBYASRSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxyestrone-13C,d3 is a labeled compound used in scientific research. It is a methoxylated catechol estrogen and a metabolite of estrone. The compound is labeled with carbon-13 and deuterium, which makes it useful for tracing and quantification in various biochemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyestrone-13C,d3 involves the incorporation of stable isotopes of carbon and hydrogen into the 2-Methoxyestrone molecule. This is typically achieved through a series of chemical reactions that introduce the isotopic labels at specific positions in the molecule. The exact synthetic route can vary, but it generally involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to ensure the high purity and consistent labeling of the compound. The production process is carefully controlled to meet the stringent requirements for scientific research applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxyestrone-13C,d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Wissenschaftliche Forschungsanwendungen

2-Methoxyestrone-13C,d3 is used in a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Methoxyestrone-13C,d3 involves its role as a methoxylated catechol estrogen. It interacts with various molecular targets and pathways in the body, including estrogen receptors and enzymes involved in estrogen metabolism. The incorporation of stable isotopes allows researchers to trace the compound’s movement and transformation within biological systems, providing valuable insights into its effects and mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxyestrone-13C,d3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in research studies. This makes it particularly valuable in studies where understanding the detailed metabolic pathways and mechanisms is crucial .

Eigenschaften

Molekularformel

C19H24O3

Molekulargewicht

304.4 g/mol

IUPAC-Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-2-(trideuterio(113C)methoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i2+1D3

InChI-Schlüssel

WHEUWNKSCXYKBU-KXBYASRSSA-N

Isomerische SMILES

[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CCC4=O)C)O

Kanonische SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.